molecular formula C11H12N4OS B12353031 6-Amino-5-(benzylideneamino)-2-sulfanylidene-1,3-diazinan-4-one

6-Amino-5-(benzylideneamino)-2-sulfanylidene-1,3-diazinan-4-one

Cat. No.: B12353031
M. Wt: 248.31 g/mol
InChI Key: MEVWWPHQGDZWQK-UHFFFAOYSA-N
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Description

6-Amino-5-(benzylideneamino)-2-sulfanylidene-1,3-diazinan-4-one is a heterocyclic compound with potential applications in various fields of science and industry. This compound features a diazinane ring with amino, benzylideneamino, and sulfanylidene substituents, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-(benzylideneamino)-2-sulfanylidene-1,3-diazinan-4-one typically involves the condensation of 5,6-diaminouracil derivatives with benzaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-(benzylideneamino)-2-sulfanylidene-1,3-diazinan-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted diazinane derivatives.

Scientific Research Applications

6-Amino-5-(benzylideneamino)-2-sulfanylidene-1,3-diazinan-4-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-5-(benzylideneamino)-2-sulfanylidene-1,3-diazinan-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    6-Amino-5-carboxamidouracils: These compounds are structurally similar and used as precursors for xanthine derivatives.

    Pyrimidopyrimidines: Another class of heterocyclic compounds with similar structural features.

Uniqueness

6-Amino-5-(benzylideneamino)-2-sulfanylidene-1,3-diazinan-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C11H12N4OS

Molecular Weight

248.31 g/mol

IUPAC Name

6-amino-5-(benzylideneamino)-2-sulfanylidene-1,3-diazinan-4-one

InChI

InChI=1S/C11H12N4OS/c12-9-8(10(16)15-11(17)14-9)13-6-7-4-2-1-3-5-7/h1-6,8-9H,12H2,(H2,14,15,16,17)

InChI Key

MEVWWPHQGDZWQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NC2C(NC(=S)NC2=O)N

Origin of Product

United States

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